

Capsaicin-D7 certificate of analysis and specifications

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Compound of Interest

Compound Name: Capsaicin-D7

Cat. No.: B12363755

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Capsaicin-D7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Capsaicin-D7**, a deuterated analog of capsaicin, for its application in research and drug development. This document outlines its chemical and physical properties, provides insights into its primary biological signaling pathway, and details its use as an internal standard in analytical methodologies.

Certificate of Analysis and Specifications

While a comprehensive Certificate of Analysis for a specific lot of **Capsaicin-D7** is proprietary to the manufacturer, this section compiles typical specifications and physical/chemical properties based on publicly available data for capsaicin and its deuterated forms.

Table 1: Chemical and Physical Properties of **Capsaicin-D7**

Property	Specification
Chemical Name	(6E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide-d7
Synonyms	N/A
Molecular Formula	C ₁₈ H ₂₀ D ₇ NO ₃
Molecular Weight	312.46 g/mol
CAS Number	Not available for D7 variant; 404-86-4 for Capsaicin
Appearance	Off-white to white crystalline solid
Purity (typical)	≥98% (by HPLC)
Solubility	Soluble in ethanol, acetone, and fatty oils; insoluble in water.[1]
Melting Point	62-65 °C (for Capsaicin)[2]
Storage	Store at -20°C for long-term stability.

Table 2: Spectroscopic and Chromatographic Data (Representative for Capsaicinoids)

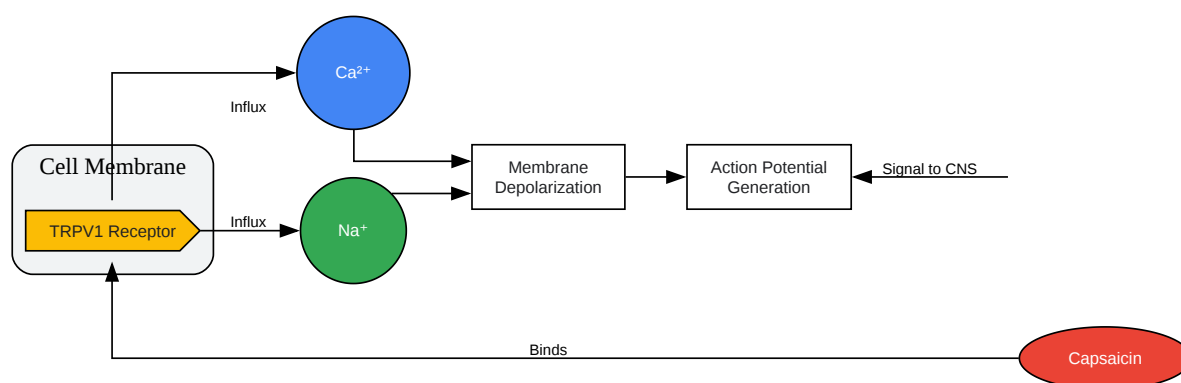
Technique	Data
UV-Vis λ _{max}	280 nm
Mass Spectrometry (ESI+)	[M+H] ⁺ = 313.2 (for Capsaicin-D7)
HPLC Retention Time	Varies based on column and mobile phase

Biological Activity and Signaling Pathway

Capsaicin, and by extension **Capsaicin-D7**, primarily exerts its biological effects through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel.

Capsaicin-TRPV1 Signaling Pathway

The binding of capsaicin to the TRPV1 receptor, predominantly expressed on nociceptive sensory neurons, leads to a cascade of intracellular events. This pathway is central to the sensation of pain and heat.



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Caption: Capsaicin binds to and activates the TRPV1 receptor, leading to cation influx and neuronal signaling.

The influx of calcium and sodium ions through the opened TRPV1 channel causes membrane depolarization, which in turn generates an action potential. This signal is then transmitted to the central nervous system, resulting in the perception of pain and heat.

Experimental Protocols

Capsaicin-D7 is an ideal internal standard for the quantification of capsaicin in various matrices due to its similar chemical and physical properties and distinct mass.

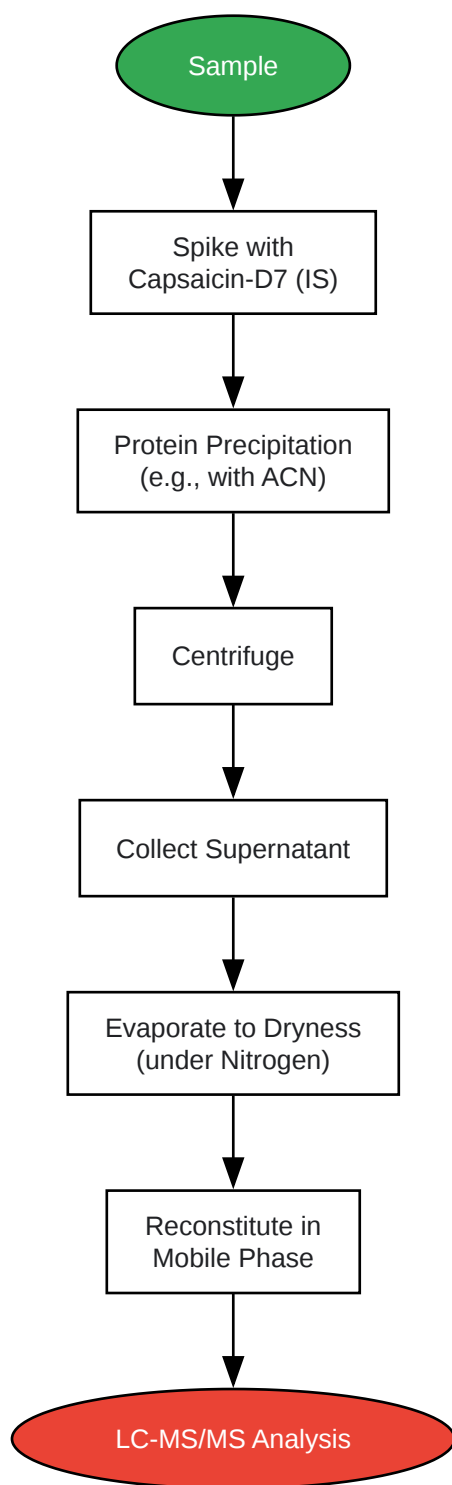
Quantification of Capsaicin using Capsaicin-D7 as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the analysis of capsaicin in a sample matrix (e.g., plasma, tissue homogenate, or food extract).

3.1.1. Materials and Reagents

- Capsaicin analytical standard
- **Capsaicin-D7** internal standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Sample matrix

3.1.2. Sample Preparation Workflow



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Caption: A typical workflow for preparing biological or food samples for capsaicin analysis using an internal standard.

3.1.3. Liquid Chromatography Parameters (Representative)

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-1 min: 10% B
 - 1-5 min: 10-90% B
 - 5-6 min: 90% B
 - 6-6.1 min: 90-10% B
 - 6.1-8 min: 10% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μ L

3.1.4. Mass Spectrometry Parameters (Representative for a Triple Quadrupole MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - Capsaicin: Precursor ion (m/z) 306.2 \rightarrow Product ion (m/z) 137.1
 - **Capsaicin-D7** (IS): Precursor ion (m/z) 313.2 \rightarrow Product ion (m/z) 137.1
- Collision Energy: Optimized for the specific instrument
- Dwell Time: 100 ms

3.1.5. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (capsaicin) to the internal standard (**Capsaicin-D7**) and comparing it to a calibration curve prepared with known concentrations of capsaicin and a constant concentration of **Capsaicin-D7**.

Conclusion

Capsaicin-D7 is an essential tool for researchers and scientists in the field of drug development and food analysis. Its use as an internal standard provides a reliable and accurate method for the quantification of capsaicin. Understanding its biological activity through the TRPV1 signaling pathway is crucial for interpreting its physiological effects. The protocols and data presented in this guide offer a solid foundation for the successful application of **Capsaicin-D7** in a laboratory setting.

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References

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